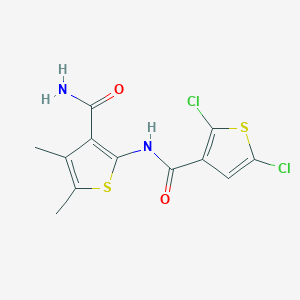

2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(2,5-dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S2/c1-4-5(2)19-12(8(4)10(15)17)16-11(18)6-3-7(13)20-9(6)14/h3H,1-2H3,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKXLICEIABVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(SC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:

Formation of 2,5-dichlorothiophene-3-carboxylic acid: This can be achieved through the chlorination of thiophene-3-carboxylic acid using reagents like thionyl chloride or phosphorus pentachloride.

Amidation Reaction: The 2,5-dichlorothiophene-3-carboxylic acid is then reacted with an amine, such as 4,5-dimethylthiophene-3-amine, under conditions that promote amide bond formation. This can be facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amide group to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, dechlorinated products.

Substitution: Thiophene derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

Biological Applications

Research has indicated several promising applications of this compound in biological contexts:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) for related compounds has been reported to be around 256 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Research indicates that compounds similar to 2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide possess antioxidant properties. These compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative stress .

Anticancer Potential

The compound has shown potential in inhibiting cancer cell proliferation. Preliminary studies suggest that it may selectively target cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the efficacy of thiophene derivatives in various applications:

-

Antibacterial Activity Study : A study evaluated a series of thiophene derivatives for their antibacterial activity using agar diffusion methods. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .

Compound Name Zone of Inhibition (mm) MIC (µg/mL) Compound A 15 128 Compound B 20 256 -

Antioxidant Activity Assessment : In vitro assays demonstrated that certain thiophene derivatives could significantly reduce DPPH free radicals, indicating strong antioxidant potential .

Compound Name DPPH Scavenging Activity (%) Compound A 85 Compound B 75

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amide group and the thiophene rings allows for specific binding interactions with these targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ primarily in substituent groups on the thiophene ring or the amide side chain. Key examples include:

Key Research Findings and Data

Table 1: Antioxidant Activity of Selected Thiophene Derivatives

| Compound | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) | Reference |

|---|---|---|---|

| Compound 92a (cyanoacetamido derivative) | 58.2 | 56.9 | |

| Compound 92b (tetrahydrobenzo[b]thiophene) | 54.7 | 55.5 |

Table 2: Physicochemical Properties of Dichloro-Substituted Analogs

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | pKa |

|---|---|---|---|

| Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate | 372.27 | 1.385 | 11.50 |

Biological Activity

The compound 2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity against various diseases.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 348.29 g/mol. The structure consists of a dichlorothiophene moiety linked to a dimethylthiophene through an amide bond, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of Thiophene Rings : Utilizing standard synthetic routes for thiophenes, including halogenation and amination reactions.

- Amide Bond Formation : Reaction between the carboxylic acid derivative and an amine to form the desired amide.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide exhibit significant anticancer properties. For instance:

- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, lung, and prostate cancer cells. These effects were observed at low micromolar concentrations, comparable to established chemotherapeutics like etoposide .

- Mechanism of Action : It is suggested that the compound may act as a topoisomerase II inhibitor, disrupting DNA replication in cancer cells . Additionally, it has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and cell cycle arrest at the G1 phase .

Antimicrobial Activity

Preliminary assessments indicate potential antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial membrane integrity or inhibition of specific metabolic pathways.

Case Studies

- Study on Anticancer Activity :

-

Antimicrobial Evaluation :

- Objective : To screen for antimicrobial activity.

- Methodology : Disc diffusion method was employed against selected bacterial strains.

- Findings : Some derivatives showed promising results with zones of inhibition comparable to standard antibiotics.

Data Summary

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-(2,5-dichlorothiophene-3-amido)-4,5-dimethylthiophene-3-carboxamide?

A robust approach involves Knoevenagel condensation to introduce the dichlorothiophene moiety. Starting with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole generates an active methylene intermediate. Subsequent condensation with 2,5-dichlorothiophene-3-carbaldehyde in toluene, catalyzed by piperidine and acetic acid, yields the acrylamido derivative. Purification via recrystallization (e.g., ethanol) achieves yields of 72–94% . Key parameters include reaction time (5–6 hours) and solvent choice to minimize side reactions.

Basic: How can the structural integrity of the compound be confirmed post-synthesis?

Multimodal spectroscopy is critical:

- IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretching at ~3300 cm⁻¹).

- ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 1.2–2.5 ppm).

- Mass spectrometry (HRMS/LC-MS) validates molecular weight and fragmentation patterns .

For crystalline derivatives, X-ray crystallography resolves intramolecular interactions, such as hydrogen bonds (N–H⋯O, C–H⋯O) and dihedral angles (e.g., 13.9° between aromatic rings) .

Advanced: How do substituents (e.g., Cl, methyl groups) influence biological activity?

Substituents modulate bioactivity via steric, electronic, and hydrogen-bonding effects :

- Chlorine atoms enhance lipophilicity and receptor binding. For example, ortho-chloro substitution reverses amide orientation, favoring intramolecular hydrogen bonds (e.g., N–H⋯O), which stabilize active conformations .

- Methyl groups at positions 4 and 5 increase steric bulk, potentially reducing off-target interactions. In anti-inflammatory studies, such substitutions correlate with reduced COX-2 IC₅₀ values .

SAR studies should combine computational docking (e.g., AutoDock) with in vitro assays to map substituent effects on target binding .

Advanced: What strategies resolve contradictions in biological data (e.g., antioxidant vs. cytotoxicity)?

Contradictions arise from assay-specific sensitivity and cellular context . For example:

- MTT assays (cell viability) may show cytotoxicity at high concentrations, masking antioxidant effects. Validate using multiple assays (e.g., DPPH for radical scavenging, ELISA for cytokine modulation) .

- Dose-response profiling identifies therapeutic windows. For instance, in anti-inflammatory studies, 10–50 µM doses suppress TNF-α without cytotoxicity, while >100 µM triggers apoptosis .

Mechanistic studies (e.g., ROS quantification, caspase-3 activation) clarify dual roles .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?

- ADMET prediction (e.g., SwissADME) assesses solubility, permeability, and metabolic stability. For this compound, logP ~3.5 suggests moderate blood-brain barrier penetration.

- Molecular dynamics simulations (e.g., GROMACS) model interactions with CYP450 enzymes to predict metabolic hotspots (e.g., oxidation at the thiophene ring) .

- QSAR models prioritize analogs with electron-withdrawing groups (e.g., -NO₂) at position 3 to enhance oxidative stability .

Basic: What purification techniques are recommended for scale-up synthesis?

- Reverse-phase HPLC (C18 column, methanol-water gradient) achieves >95% purity for analytical validation .

- Flash chromatography (silica gel, ethyl acetate/hexane) is cost-effective for gram-scale purification.

- Recrystallization (ethanol or acetonitrile) removes residual solvents and byproducts .

Advanced: What crystallographic insights inform formulation stability?

Crystal packing analysis reveals:

- Intermolecular hydrogen bonds (e.g., N–H⋯O between amide groups) enhance thermal stability (melting point >200°C) .

- Hydrophobic interactions (methyl-thiophene stacking) reduce hygroscopicity, critical for solid-dosage formulations .

Polymorph screening (via solvent evaporation or slurry methods) identifies stable crystalline forms for long-term storage .

Advanced: How to evaluate the compound’s mechanism in enzymatic inhibition?

- Kinetic assays (e.g., Michaelis-Menten plots) determine inhibition type (competitive/non-competitive). For example, Lineweaver-Burk analysis can reveal binding to allosteric sites .

- Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd) to targets like cyclooxygenase-2 .

- Mutagenesis studies (e.g., Ala-scanning) identify critical residues for interaction, validated by IC₅₀ shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.